1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxybenzyl group, a chlorophenyl group, and a carbohydrazide moiety attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. Finally, the carbohydrazide moiety is introduced through the reaction with hydrazine hydrate under appropriate conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different biological activities and properties.
1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with molecular targets.
1-(4-Methoxybenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: The methylphenyl group may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-8-2-12(3-9-15)11-23-17(18(24)21-20)10-16(22-23)13-4-6-14(19)7-5-13/h2-10H,11,20H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCXJRZYZZFGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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